molecular formula C6H3ClFNO2 B1460980 5-Chloro-2-fluoronicotinic Acid CAS No. 884494-57-9

5-Chloro-2-fluoronicotinic Acid

Cat. No.: B1460980
CAS No.: 884494-57-9
M. Wt: 175.54 g/mol
InChI Key: TYSZXBYTBZUZQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-2-fluoronicotinic Acid is a useful research compound. Its molecular formula is C6H3ClFNO2 and its molecular weight is 175.54 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

5-Chloro-2-fluoronicotinic acid plays a significant role in biochemical reactions, particularly in the context of proteomics research. This compound interacts with various enzymes, proteins, and other biomolecules. One of the key interactions involves its binding to specific proteins, which can influence the protein’s function and stability. For instance, this compound has been shown to interact with enzymes involved in metabolic pathways, potentially altering their activity and affecting the overall metabolic flux within cells .

Cellular Effects

The effects of this compound on cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can induce oxidative stress in cells, leading to changes in gene expression and activation of stress response pathways . Additionally, it can affect cellular metabolism by inhibiting key enzymes involved in glycolysis and other metabolic pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves its binding to specific biomolecules, such as enzymes and proteins, leading to inhibition or activation of these molecules. For example, this compound can inhibit enzymes involved in metabolic pathways, thereby altering the metabolic flux and affecting cellular function . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but its degradation products can have different biochemical properties and effects on cells . Long-term exposure to this compound can lead to cumulative effects on cellular function, including changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects on cellular function by modulating metabolic pathways and enhancing stress response mechanisms. At high doses, this compound can induce toxic effects, including oxidative stress, cellular apoptosis, and tissue damage . These dose-dependent effects highlight the importance of careful dosage optimization in experimental settings to avoid adverse outcomes .

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to energy production and cellular respiration. This compound interacts with enzymes and cofactors involved in glycolysis, the citric acid cycle, and oxidative phosphorylation . By modulating the activity of these enzymes, this compound can influence the overall metabolic flux and alter the levels of key metabolites within cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes and distributed to various cellular compartments, including the cytoplasm and organelles . The localization and accumulation of this compound within cells can influence its biochemical activity and effects on cellular function .

Subcellular Localization

The subcellular localization of this compound is a critical factor that determines its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through various targeting signals and post-translational modifications . The localization of this compound within these compartments can influence its interactions with biomolecules and its overall biochemical effects .

Properties

IUPAC Name

5-chloro-2-fluoropyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClFNO2/c7-3-1-4(6(10)11)5(8)9-2-3/h1-2H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYSZXBYTBZUZQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1C(=O)O)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40654167
Record name 5-Chloro-2-fluoropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40654167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

884494-57-9
Record name 5-Chloro-2-fluoropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40654167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 884494-57-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Chloro-2-fluoronicotinic Acid
Reactant of Route 2
Reactant of Route 2
5-Chloro-2-fluoronicotinic Acid
Reactant of Route 3
Reactant of Route 3
5-Chloro-2-fluoronicotinic Acid
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
5-Chloro-2-fluoronicotinic Acid
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
5-Chloro-2-fluoronicotinic Acid
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
5-Chloro-2-fluoronicotinic Acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.